9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Description
Properties
IUPAC Name |
9-methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-19-11-10(12(21)16-14(19)22)20-7-9(17-18-13(20)15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,18)(H,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJAIWGPSMKOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(=NNC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of microwave-assisted synthesis has been reported to be effective in producing triazine derivatives . Additionally, solid-phase synthesis and metal-based reactions are also employed to obtain this compound . Industrial production methods may involve multicomponent one-pot reactions, which are advantageous due to their efficiency and high yield .
Chemical Reactions Analysis
Oxidation Reactions
The dihydro-purine moiety in this compound undergoes oxidation under controlled conditions. For example:
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Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.
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Product : Formation of the fully aromatic purino-triazine derivative via dehydrogenation .
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Mechanism : Two-electron oxidation of the 1,4-dihydropurine ring to generate a planar aromatic system.
Key Study : Oxidation of structurally analogous triazino-purine derivatives with KMnO₄ yielded dehydro products confirmed by IR and NMR spectroscopy.
Substitution Reactions
The triazine ring and phenyl group participate in nucleophilic and electrophilic substitutions:
Electrophilic Aromatic Substitution (Phenyl Ring)
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Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).
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Products : Nitro- or chloro-substituted derivatives at the para position of the phenyl group .
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Conditions : Room temperature, 6–12 hours.
Nucleophilic Substitution (Triazine Ring)
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Reagents : Amines (e.g., aniline), thiols.
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Products : Amino- or thiol-substituted triazines at the C-2 position .
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Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the triazine .
Example : Reaction with 3-aminobenzotrifluoride under basic conditions yielded a substituted triazine with enhanced PDK1 inhibitory activity (IC₅₀ = 78.2 µM) .
Cyclization Reactions
Intramolecular cyclization has been observed under microwave-assisted conditions:
Key Finding : Cyclization of intermediate 1-(2-cyanophenyl)-6-azaisocytosin-5-carbonitrile (4g ) directly generated 6-imino-3-oxo-4,6-dihydro-3H- triazino[2,3-a]quinazoline-2-carbonitrile (10 ) without isolation of intermediates .
Hydrolysis Reactions
The lactam and nitrile groups are susceptible to hydrolysis:
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Acidic Hydrolysis :
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Basic Hydrolysis :
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Reagent : NaOH (10%), 80°C.
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Product : Ring-opened purine-triazine hybrids.
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Reduction Reactions
Selective reduction of the triazine ring has been reported:
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Reagent : Sodium borohydride (NaBH₄) in ethanol.
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Product : Partially saturated triazolidine derivatives.
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Mechanism : Hydride transfer to the electron-deficient triazine nitrogen.
Comparative Reaction Data
Mechanistic Insights
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Oxidation : The dihydropurine ring’s non-aromatic character makes it prone to oxidation, forming a fully conjugated system.
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Cyclization : Microwave irradiation accelerates intramolecular cyclization by enhancing reaction kinetics and selectivity .
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Substitution : Electron-withdrawing groups on the triazine ring activate specific positions for nucleophilic attack, as shown in PDK inhibitor studies .
Scientific Research Applications
Chemistry
In synthetic chemistry, 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione serves as a building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation and nucleophilic substitution allows it to be utilized in the synthesis of diverse chemical entities.
Biology
The compound exhibits significant biological activities:
- Anticancer Activity : Research indicates that it inhibits cell proliferation in cancer cell lines through mechanisms involving apoptosis and inhibition of kinases associated with tumor growth.
- Antiviral and Antifungal Properties : Studies have shown that it interferes with viral replication processes and inhibits fungal growth by disrupting cellular functions.
Medicine
This compound is being investigated for potential therapeutic applications:
- Anticancer Agent : The compound has demonstrated efficacy against various cancer types in preclinical studies.
Case Study: Anticancer Efficacy
A study evaluated the anticancer potential against breast cancer cell lines (MCF7). The findings revealed a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation.
Industry
In materials science, this compound is explored for developing new materials with specific electronic properties. Its unique structural features make it suitable for applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes critical differences between the target compound and its closest analogs:
Key Comparative Observations
Substituent Impact on Physicochemical Properties: The phenyl group at C3 in the target compound enhances aromatic interactions compared to methyl-substituted analogs (e.g., ’s 7,9-dimethyl derivative) .
Biological Activity
Overview
9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a heterocyclic compound belonging to the triazine class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicine, particularly as an anticancer agent.
- IUPAC Name: this compound
- Molecular Formula: C14H12N6O2
- CAS Number: 81147-02-6
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and the inhibition of specific kinases associated with tumor growth.
Antiviral and Antifungal Properties
The compound also demonstrates antiviral and antifungal activities. Studies suggest that it may interfere with viral replication processes and inhibit fungal growth by disrupting cellular functions.
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.
- Cell Cycle Arrest: It can induce cell cycle arrest at various phases (G1/S or G2/M), leading to increased apoptosis.
Research Findings and Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
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Study on Anticancer Efficacy:
- Objective: Evaluate the anticancer potential against breast cancer cell lines (MCF7).
- Findings: The compound demonstrated a dose-dependent inhibition of cell viability and induced apoptosis through caspase activation.
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Antiviral Activity Assessment:
- Objective: Investigate the antiviral effects against influenza virus.
- Findings: The compound reduced viral titers significantly in treated cells compared to controls.
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Fungal Inhibition Studies:
- Objective: Assess antifungal activity against Candida species.
- Findings: The compound showed potent antifungal activity with minimal inhibitory concentrations (MICs) lower than those of standard antifungal agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar triazine derivatives is useful:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1,2,4-Triazine | Antifungal & Anticancer | Similar structure; broad activity spectrum |
| Tetrazine | Antiviral & Antitumor | Exhibits selective toxicity towards cancer cells |
| Pyrimidine | Antimicrobial | Commonly used in drug design; less potent than triazines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione?
- Answer : The compound’s synthesis likely involves multi-step heterocyclic condensation. For example, and describe analogous routes for related triazine-dione systems, such as reacting substituted benzaldehydes with amino precursors under controlled conditions. Key intermediates (e.g., benzyloxy-protected derivatives) may require catalytic hydrogenation or acid-mediated deprotection, as seen in intermediates for Baloxavir marboxil . Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance yields, as demonstrated in for structurally similar oxazino-pyrido-triazine-diones .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks based on analogous compounds in and , focusing on methyl (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) with ≥99% purity thresholds, as validated for intermediates in and .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy, aligning with protocols in .
Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined?
- Answer :
- Solubility : Use shake-flask methods with HPLC quantification. reports calculated solubility (5.3e-3 g/L in water at 25°C) via ACD/Labs software, which can guide experimental validation .
- Stability : Conduct stress testing (pH 1–13, 40–80°C) and monitor degradation via LC-MS, as applied to pyrido-triazine derivatives in .
Advanced Research Questions
Q. How can computational modeling predict the electron ionization (EI) mass spectral patterns of this compound?
- Answer : Apply quantum chemistry-based tools like QCEIMS ( ) to simulate fragmentation pathways. Compare computational spectra with experimental data, prioritizing top 10 matches (74% accuracy in ). For example, triazine-dione scaffolds often exhibit characteristic fragments at m/z 150–200 (e.g., loss of CO or N2) .
Q. What strategies resolve contradictions between experimental and theoretical spectral data (e.g., NMR chemical shifts)?
- Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software and calculate NMR shifts via GIAO methods. Compare with experimental data ( ) to identify conformational discrepancies .
- Isotopic Labeling : For ambiguous signals (e.g., overlapping diastereotopic protons), synthesize deuterated analogs or use 2D NMR (HSQC, HMBC) as in .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for this compound?
- Answer :
- Substitution Patterns : Modify the phenyl (C3) or methyl (C9) groups using methods in (e.g., Suzuki coupling for aryl substitutions) .
- Bioisosteric Replacement : Replace the triazine-dione core with pyrimido[4,5-d]triazolo[1,5-a]pyrimidine ( ) to assess pharmacological activity .
- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) guided by protocols for Baloxavir intermediates ( ) .
Key Considerations for Experimental Design
- Scale-Up Challenges : For multi-gram synthesis, adopt continuous-flow reactors to mitigate exothermic risks in triazine ring formation (analogous to ’s >100 kg production) .
- Regioselectivity : Use steric/electronic directing groups (e.g., nitro or methoxy) to control substitution sites, as demonstrated in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
